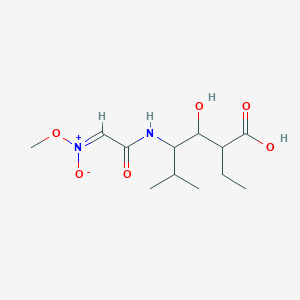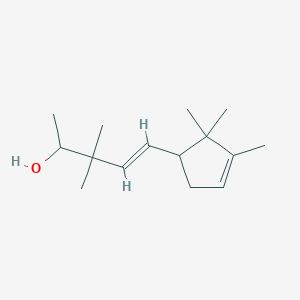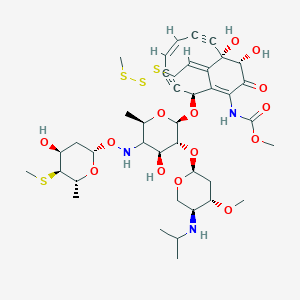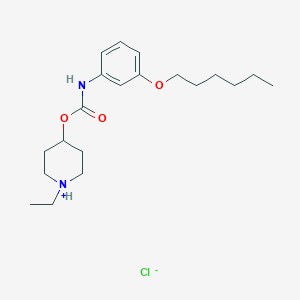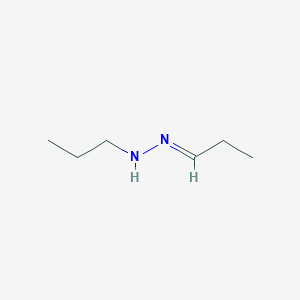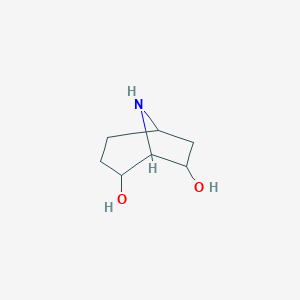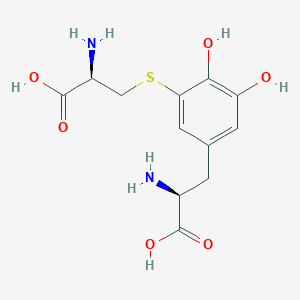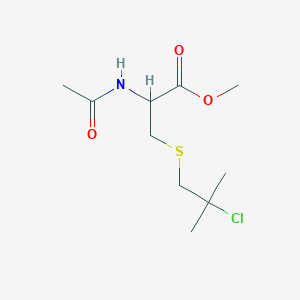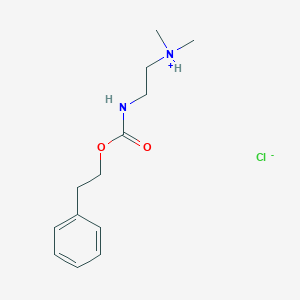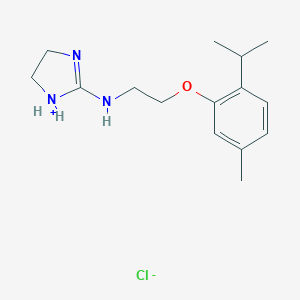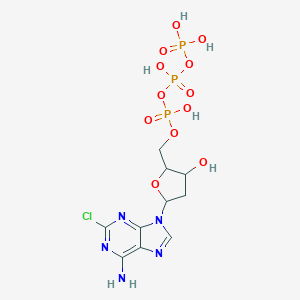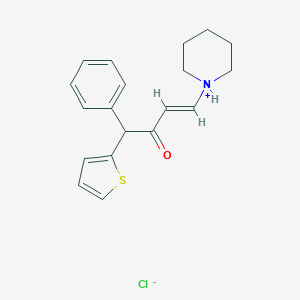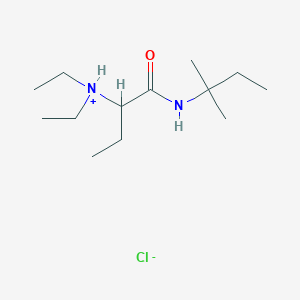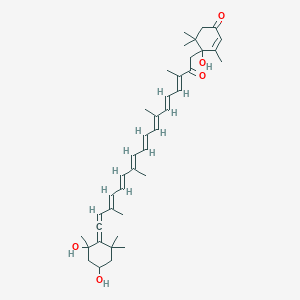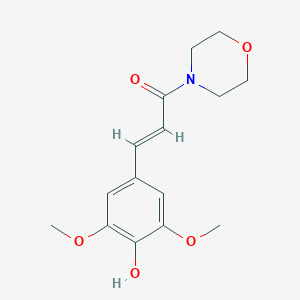
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, also known as DMHM, is a synthetic compound that belongs to the class of cinnamic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is not fully understood. However, it has been proposed that N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine exerts its biological activities through the modulation of various signaling pathways. For example, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine also has a high degree of purity, which makes it suitable for use in biological assays. However, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations. It is not water-soluble, which can make it difficult to use in certain assays. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood.
Direcciones Futuras
There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine. One area of research is the development of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanisms of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, particularly its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine in animal models and humans. Finally, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Although N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, and further research is needed to fully understand its biological activities and potential applications.
Métodos De Síntesis
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine can be synthesized by the reaction of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
Propiedades
Número CAS |
19856-69-0 |
|---|---|
Nombre del producto |
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine |
Fórmula molecular |
C15H19NO5 |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-9-11(10-13(20-2)15(12)18)3-4-14(17)16-5-7-21-8-6-16/h3-4,9-10,18H,5-8H2,1-2H3/b4-3+ |
Clave InChI |
ZPTWGJWTXJLCIJ-ONEGZZNKSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
Sinónimos |
(E)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-1-morpholin-4-yl-prop-2-en-1-on e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



